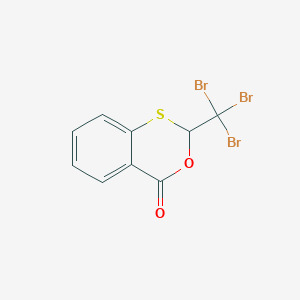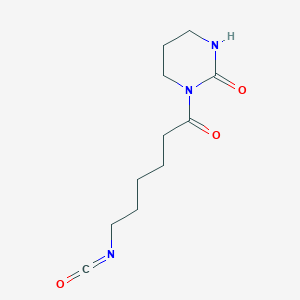![molecular formula C20H32O2 B14349973 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione CAS No. 93629-20-0](/img/structure/B14349973.png)
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dipropyldispiro[515~8~1~6~]tetradecane-7,14-dione is a complex organic compound with the molecular formula C14H20O2 It is a member of the dispiro compounds, characterized by two spiro-connected cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione typically involves the reaction of cyclohexylketene with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the dispiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, could be applied to its production.
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dispiro structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism by which 3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites and altering the function of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Dispiro[5.1.5.1]tetradecane-7,14-dione: Shares a similar dispiro structure but lacks the propyl groups.
Spiro[5.5]undecane derivatives: These compounds have similar spiro-connected rings but differ in the specific substituents and ring sizes.
Uniqueness
3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione is unique due to its specific propyl substitutions and the resulting steric and electronic effects. These features can influence its reactivity and interactions with other molecules, making it distinct from other dispiro compounds .
Propiedades
Número CAS |
93629-20-0 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
3,11-dipropyldispiro[5.1.58.16]tetradecane-7,14-dione |
InChI |
InChI=1S/C20H32O2/c1-3-5-15-7-11-19(12-8-15)17(21)20(18(19)22)13-9-16(6-4-2)10-14-20/h15-16H,3-14H2,1-2H3 |
Clave InChI |
DCPHQNRGWXKRAC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC2(CC1)C(=O)C3(C2=O)CCC(CC3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
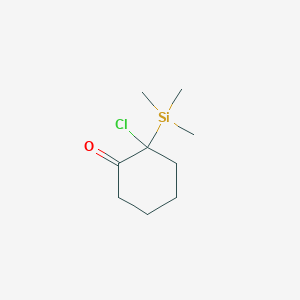
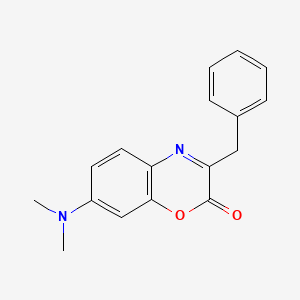
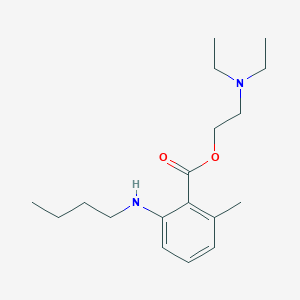

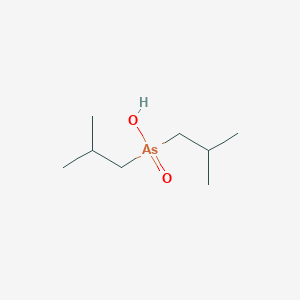
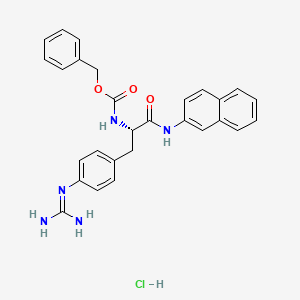
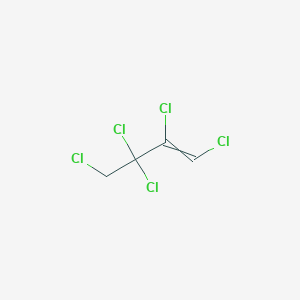
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
